molecular formula C7H10N2O2 B1491515 1-(oxolan-3-yl)-1H-pyrazol-4-ol CAS No. 1603499-84-8

1-(oxolan-3-yl)-1H-pyrazol-4-ol

Cat. No. B1491515
CAS RN: 1603499-84-8
M. Wt: 154.17 g/mol
InChI Key: BHJBYFQVGOZJFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(oxolan-3-yl)-1H-pyrazol-4-ol is a chemical compound with potential applications in various scientific research fields. This compound is also known as 3-Oxolanyl-1H-pyrazol-4-ol or simply as Pyrazol-4-ol. In

Scientific Research Applications

1-(oxolan-3-yl)-1H-pyrazol-4-ol has potential applications in various scientific research fields such as medicinal chemistry, pharmacology, and biochemistry. It has been studied for its potential use as a building block in the synthesis of various biologically active compounds such as antitumor agents, anti-inflammatory agents, and antimicrobial agents.

Mechanism of Action

The mechanism of action of 1-(oxolan-3-yl)-1H-pyrazol-4-ol is not well understood. However, studies have suggested that it may act as a modulator of various biological pathways such as the NF-κB signaling pathway, which is involved in inflammation and immune response.
Biochemical and Physiological Effects:
Studies have shown that 1-(oxolan-3-yl)-1H-pyrazol-4-ol has potential biochemical and physiological effects such as anti-inflammatory, antioxidant, and antimicrobial activities. It has also been shown to exhibit cytotoxic effects against various cancer cell lines.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(oxolan-3-yl)-1H-pyrazol-4-ol in lab experiments is its potential as a building block in the synthesis of various biologically active compounds. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to fully explore its potential applications.

Future Directions

Future research on 1-(oxolan-3-yl)-1H-pyrazol-4-ol could focus on exploring its mechanism of action and potential as a modulator of various biological pathways. It could also involve the synthesis of new derivatives with improved biological activities and the evaluation of their potential as therapeutic agents in various diseases. Additionally, studies could explore the potential of 1-(oxolan-3-yl)-1H-pyrazol-4-ol as a scaffold for the development of new drugs.

properties

IUPAC Name

1-(oxolan-3-yl)pyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2O2/c10-7-3-8-9(4-7)6-1-2-11-5-6/h3-4,6,10H,1-2,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BHJBYFQVGOZJFX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCC1N2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

154.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(oxolan-3-yl)-1H-pyrazol-4-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.